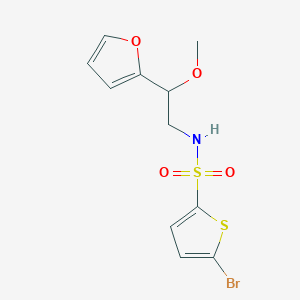

![molecular formula C13H21NO4 B2986480 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid CAS No. 1417743-24-8](/img/structure/B2986480.png)

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-4-5-14(6-7-14)8-9(10)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid: serves as a versatile building block in organic synthesis. Its structure is conducive to creating spirocyclic compounds, which are prevalent in many biologically active molecules. Researchers utilize this compound for constructing complex molecular architectures found in natural products and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s protected amine and carboxylic acid functionalities make it a valuable precursor for the synthesis of potential drug candidates. It can be used to develop new compounds with spirocyclic motifs, which are common in drugs targeting central nervous system disorders and cardiovascular diseases .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group of MFCD30802932 is a common protecting group in peptide synthesis. It is used to protect the amine functionality of amino acids during the coupling reactions, preventing unwanted side reactions and ensuring the correct peptide sequence is formed .

Material Science

Spirocyclic compounds derived from MFCD30802932 can be used in material science, particularly in the development of organic semiconductors. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Catalysis

The unique structure of MFCD30802932 allows for its use in catalysis, especially in asymmetric synthesis. The spirocyclic framework can induce chirality, which is crucial for producing enantiomerically pure substances required in various pharmaceutical applications .

Chemical Sensors

Due to its reactive functional groups, MFCD30802932 can be modified to create chemical sensors. These sensors can detect specific substances or changes in the environment, which is valuable in environmental monitoring and diagnostics .

Polymer Chemistry

The compound can be incorporated into polymers to impart specific mechanical and chemical properties. For example, adding spirocyclic structures can enhance the thermal stability and rigidity of polymers used in high-performance materials .

Bioconjugation

MFCD30802932: can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. This modification can improve the solubility, stability, or bioactivity of therapeutic agents .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVQCWIKEOHTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid | |

CAS RN |

1417743-24-8 |

Source

|

| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)